σ1 Receptor Binding Affinity of 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Ki = 5.4 nM with 30-Fold σ2 Selectivity
The 1,4-dioxa-8-azaspiro[4.5]decane derivative 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (compound 5a), which contains the 2,6-dioxa-8-azaspiro[4.5]decane core structure, demonstrated high binding affinity for σ1 receptors with a Ki value of 5.4 ± 0.4 nM. Compared to σ2 receptors (30-fold lower affinity) and the vesicular acetylcholine transporter (1404-fold lower affinity), this compound exhibited significant target selectivity within the spirocyclic oxazolidinone class [1]. The radiolabeled analog [18F]5a was synthesized with >95% radiochemical purity and specific activity of 25–45 GBq/μmol, enabling in vivo PET imaging studies that demonstrated high tumor accumulation in human carcinoma and melanoma xenograft models [1].
| Evidence Dimension | σ1 Receptor Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | 5.4 ± 0.4 nM |
| Comparator Or Baseline | σ2 Receptor: 162 nM (estimated from 30-fold selectivity); Vesicular acetylcholine transporter: ~7,600 nM (estimated from 1404-fold selectivity) |
| Quantified Difference | 30-fold selectivity over σ2; 1404-fold selectivity over vesicular acetylcholine transporter |
| Conditions | Radioligand binding assay; [18F]-labeled derivative; human σ1 receptors expressed in cellular systems |
Why This Matters
This quantifies the scaffold's capacity for high-affinity σ1 receptor engagement with measurable selectivity over off-target receptors, a prerequisite for developing tumor imaging agents with reduced background signal.
- [1] Brust, P., Liu, B., Jia, H., et al. (2015). 18F labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative synthesis and biological evaluation of a σ1 receptor radioligand with low lipophilicity as potent tumor imaging agent. OpenAIRE. View Source
